molecular formula C11H11F2NO4 B15222479 Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride

Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride

Cat. No.: B15222479
M. Wt: 259.21 g/mol
InChI Key: BXDLHWZRVWDVIC-SSDOTTSWSA-N
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Description

Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride is a chemical compound with a complex structure that includes a benzo[d][1,3]dioxole ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring, which is achieved through a cyclization reaction.

    Introduction of Fluorine Atoms: The next step is the introduction of fluorine atoms at the 2,2-positions of the benzo[d][1,3]dioxole ring. This is usually done using a fluorinating agent under controlled conditions.

    Amino Group Addition: The amino group is then introduced through a substitution reaction, where an appropriate amine is reacted with the intermediate compound.

    Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
  • ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride

Uniqueness

Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups

Properties

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanoate

InChI

InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)5-6-3-2-4-8-9(6)18-11(12,13)17-8/h2-4,7H,5,14H2,1H3/t7-/m1/s1

InChI Key

BXDLHWZRVWDVIC-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

COC(=O)C(CC1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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